6-(3-Bromophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C11H6BrF3N2O |
|---|---|
Molecular Weight |
319.08 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H6BrF3N2O/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18) |
InChI Key |
GIDSLUMHKMMENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
6-(3-Bromophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBrFNO and a molecular weight of 319.09 g/mol, contains significant functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrFNO
- Molecular Weight : 319.09 g/mol
- CAS Number : 1271477-68-9
- Safety Statement : Classified as an irritant; for research and development purposes only.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties. The following sections summarize key findings regarding its cytotoxic effects against different cancer cell lines.
Cytotoxicity Studies
Recent research has demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of cytotoxicity against human cancer cell lines. The compound has been tested against several cell lines, including:
- Human Gastric Cancer (SGC-7901)
- Lung Cancer (A549)
- Hepatocellular Carcinoma (HepG2)
In a study utilizing the MTT assay, it was found that this compound exhibited significant growth inhibition across these cell lines, comparable to known chemotherapeutic agents such as 5-Fluorouracil (5-FU). The results indicated a dose-dependent response, with IC values suggesting potent cytotoxic effects.
| Cell Line | IC Value (µg/mL) | Comparison Drug | IC Value (µg/mL) |
|---|---|---|---|
| SGC-7901 | 1.07 ± 0.22 | 5-FU | 5.00 |
| A549 | 0.61 ± 0.19 | 5-FU | 4.50 |
| HepG2 | 0.51 ± 0.13 | 5-FU | 3.00 |
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Kinase Inhibition : Preliminary kinase selectivity profiling indicates that this compound may inhibit key kinases involved in cancer progression, such as CDK1/CyclinA2 and FGFR1.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrimidine derivatives, providing context for the potential applications of this compound:
- A study published in Molecules highlighted the synthesis and evaluation of various pyrimidine derivatives for their anticancer properties, noting that modifications at the phenyl position significantly influenced their activity .
- Another investigation into pyrimidine-based compounds revealed promising results against multidrug-resistant cancer cells, emphasizing the need for further exploration into structure-activity relationships (SARs) .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : This compound serves as a precursor for synthesizing pharmaceutical agents targeting diseases such as cancer and inflammation. Its ability to interact with biological targets allows it to modulate enzyme activity, making it valuable in drug discovery and development.
Anti-inflammatory Properties : Research indicates that 6-(3-Bromophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine exhibits potential anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, thereby offering therapeutic benefits for inflammatory diseases.
Cancer Research : The compound shows promise in inhibiting enzymes related to cancer progression. Studies have suggested that it can affect signaling pathways associated with cell proliferation and apoptosis, which are critical in cancer biology.
Material Science
Organic Electronics : The electronic properties of this compound make it suitable for applications in organic electronics. Its structural characteristics allow it to function as a building block in the synthesis of advanced materials used in electronic devices.
Synthesis of Advanced Materials : This compound can be utilized to create novel materials with specific electronic and optical properties, enhancing the performance of devices such as sensors and transistors.
Biological Studies
Enzyme Inhibition Studies : The compound is employed in biological studies to investigate its interactions with various enzymes. Its ability to bind to specific molecular targets aids in understanding its mechanism of action and potential therapeutic applications .
Protein-Ligand Interactions : Research into protein-ligand interactions involving this compound has provided insights into how it can influence cellular processes. These studies are crucial for elucidating the biological mechanisms underlying its pharmacological effects .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anti-inflammatory Mechanism : A study demonstrated that this compound could reduce inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent in clinical settings.
- Cancer Cell Line Studies : In vitro assays using cancer cell lines indicated that the compound inhibited cell proliferation at certain concentrations, supporting its role as a candidate for cancer therapy .
- Material Synthesis Experiments : Researchers successfully synthesized organic electronic materials using this pyrimidine derivative, showcasing its utility in developing next-generation electronic devices.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the phenyl ring and the hydroxyl group at position 2 of the pyrimidine ring serve as primary sites for nucleophilic substitution.
Key Reactions:
-
Aromatic Bromine Displacement : The 3-bromophenyl moiety undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis. For example, reaction with phenylboronic acid in a 1:1 mixture of dioxane/H₂O at 80°C for 12 hours yields biaryl derivatives (yields: 70–85%) .
-
Hydroxyl Group Substitution : The 2-hydroxy group can be replaced by alkoxy or amine groups via Mitsunobu reactions or direct alkylation. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group reacts with alcohols to form ethers .
Reaction Conditions Table:
| Substitution Site | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| C3-Bromophenyl | Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80 | 12 | 70–85 |
| C2-Hydroxyl | Alcohol (ROH) + DEAD | PPh₃ | THF | 25 | 24 | 60–75 |
O-Alkylation of the Hydroxyl Group
The hydroxyl group at position 2 participates in chemoselective O-alkylation reactions, forming stable ether derivatives.
Mechanistic Insights:
-
Base-Mediated Alkylation : Treatment with alkyl halides (e.g., iodomethane) in the presence of K₂CO₃ in refluxing acetonitrile selectively produces O-alkylated pyrimidines. Competing N-alkylation is suppressed due to steric hindrance from the trifluoromethyl group .
Optimization Data:
A study comparing solvents and temperatures demonstrated that refluxing acetone (60°C) for 1 hour achieves 91% yield of 2-methoxy-4-(trifluoromethyl)-6-(3-bromophenyl)pyrimidine :
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MeCN | 80 | 1 | 90 |
| Me₂CO | 60 | 1 | 91 |
| THF | 65 | 2 | 78 |
Cross-Coupling Reactions Involving the Trifluoromethyl Group
The electron-deficient trifluoromethyl group facilitates regioselective cross-coupling at the pyrimidine ring.
Notable Examples:
-
Buchwald-Hartwig Amination : Reaction with primary amines (e.g., benzylamine) using Pd₂(dba)₃ and Xantphos in toluene at 110°C introduces amino groups at position 4 (yields: 55–65%).
-
Direct Arylation : Palladium-catalyzed coupling with aryl iodides at position 5 of the pyrimidine ring forms polyaryl systems .
Oxidation:
The hydroxyl group oxidizes to a ketone under mild conditions (e.g., pyridinium chlorochromate in CH₂Cl₂), forming 2-oxo derivatives. This reaction is critical for generating electrophilic intermediates for further functionalization.
Reduction:
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a dihydropyrimidine, altering its electronic properties and biological activity .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₁H₆BrF₃N₂O
- Molecular Weight : 319.08 g/mol
- CAS Number : 104048-92-2
- Key Substituents: 2-Hydroxy group: Enhances hydrogen-bonding capacity and polarity. 4-Trifluoromethyl group: Strong electron-withdrawing effect, increasing electrophilicity of the pyrimidine ring.
Applications :
This compound is a versatile intermediate in pharmaceuticals and agrochemicals, where its trifluoromethyl and bromophenyl groups contribute to bioactivity and binding specificity. The hydroxy group at position 2 facilitates interactions with biological targets like enzymes or receptors .
Comparison with Structural Analogs
Substituent Variations at Position 2
Key Observations :
- Hydroxy vs. Thioureido : The thioureido derivative (MW 377.19) has higher molecular weight and sulfur-based reactivity, enabling interactions with metal ions or cysteine residues in proteins .
- Hydroxy vs. Chloro : Chloro substitution increases lipophilicity (ClogP ~2.5 vs. 1.8 for hydroxy) and serves as a better leaving group in nucleophilic substitutions .
- Hydroxy vs. Methyl/Phenyl : Methyl and phenyl groups reduce polarity, enhancing blood-brain barrier penetration but diminishing hydrogen-bonding capacity .
Substituent Variations at Position 6
Key Observations :
Functional Group Additions and Modifications
Preparation Methods
Trifluoromethylation of Pyrimidine Core
The trifluoromethyl group at position 4 of the pyrimidine ring is introduced via trifluoromethylation of uracil or related pyrimidinones. This step is crucial for the compound’s electronic and biological properties.
- Typical reagents include trifluoromethylating agents capable of selective substitution at the 4-position.
- Reaction conditions such as temperature, solvent, and time are optimized to favor high regioselectivity and yield.
Introduction of the 3-Bromophenyl Group
The 6-position substitution with a 3-bromophenyl group is achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling, depending on the precursor.
- Starting materials often include 4,6-dichloropyrimidine derivatives.
- The 3-bromophenyl moiety is introduced by reaction with 3-bromophenyl nucleophiles or boronic acids.
- Catalysts such as palladium complexes and ligands are employed to facilitate coupling under mild conditions.
Hydroxyl Group Installation
The hydroxy group at the 2-position is generally retained from the pyrimidin-2-one starting material or introduced via selective hydrolysis or substitution reactions.
- Hydrolysis of 2-chloropyrimidine intermediates can yield the hydroxy derivative.
- Careful control of reaction conditions prevents overreaction or side products.
Representative Synthetic Route and Conditions
Based on recent data and synthesis reports, a representative synthetic pathway is as follows:
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Uracil or pyrimidin-2-one derivative | Trifluoromethylation using trifluoromethylating agent, solvent (e.g., acetonitrile), reflux, 12-16 h | 70-90 | Selective substitution at 4-position |
| 2 | 4-(trifluoromethyl)pyrimidin-2-one | Reaction with 3-bromophenyl nucleophile or boronic acid, Pd catalyst, base (e.g., triethylamine), solvent (e.g., ethanol), 80°C, 12 h | 75-85 | Buchwald or Suzuki coupling |
| 3 | Intermediate with 3-bromophenyl substituent | Hydrolysis or substitution to install/retain hydroxy group at 2-position, mild aqueous conditions | 80-90 | Avoids degradation of trifluoromethyl group |
This sequence aligns with the synthesis described by Vulcan Chemicals and is supported by mechanistic insights from related pyrimidine syntheses.
In-Depth Research Findings and Analysis
Chemoselective O-Alkylation and Functional Group Compatibility
Recent studies on 4-(trifluoromethyl)pyrimidin-2(1H)-ones highlight the challenges in chemoselective functionalization, particularly in differentiating O-alkylation from N-alkylation. Direct alkylation methods using halomethyl derivatives have been optimized to favor O-substitution without side reactions, which is critical for maintaining the hydroxy group integrity in the target compound.
- Use of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines as alkylating agents results in high yields (up to 87%).
- Reaction conditions such as refluxing in acetonitrile for 16 hours provide optimal conversion.
- Selectivity confirmed by NMR and X-ray crystallography ensures structural fidelity.
Comparison with Analogous Pyrimidine Syntheses
Analogous synthetic strategies for pyrimidine derivatives with halogenated phenyl substituents have employed nucleophilic aromatic substitution on dichloropyrimidines followed by coupling with aromatic amines or alcohols.
- Yields for multi-step syntheses average around 40% overall, reflecting the complexity of the transformations.
- Use of triethylamine as a base and ethanol as solvent at elevated temperatures (80°C) is common.
- Purification by silica gel chromatography ensures isolation of pure intermediates.
Data Table: Summary of Key Synthetic Parameters
| Parameter | Typical Value / Condition | Comments |
|---|---|---|
| Starting material | Uracil or 4,6-dichloropyrimidine | Commercially available |
| Trifluoromethylation agent | Various (e.g., Togni reagent, CF3I) | Selective for 4-position |
| Coupling catalyst | Palladium complexes (e.g., Pd(OAc)2) | Facilitates C-C bond formation |
| Base | Triethylamine, K2CO3 | Neutralizes acids, promotes substitution |
| Solvent | Ethanol, acetonitrile | Depends on step |
| Temperature | 25°C to reflux (~80°C) | Higher temp improves yield |
| Reaction time | 12-16 hours | Monitored by TLC |
| Purification | Silica gel chromatography | Hexanes/ethyl acetate mixtures |
| Overall yield | 40-90% (step-dependent) | Optimized per step |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-(3-Bromophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine, and how can intermediates be optimized for yield?
- Methodological Answer : Brominated pyrimidine derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. Ondi et al. (2004) demonstrated that brominated 4-(trifluoromethyl)pyrimidines can be synthesized using halogen-exchange reactions under controlled conditions (e.g., KF/18-crown-6 in DMF at 100°C) to introduce the trifluoromethyl group . For the 3-bromophenyl substituent, Suzuki-Miyaura coupling with bromobenzene derivatives is recommended. Optimization involves adjusting catalyst loadings (e.g., Pd(PPh₃)₄) and reaction temperatures to minimize dehalogenation byproducts.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and X-ray crystallography. For example, ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment (δ ≈ -60 to -70 ppm) . Single-crystal X-ray diffraction (as in Mosslemin et al., 2009) can resolve positional disorder in the bromophenyl ring and hydrogen-bonding interactions involving the hydroxyl group . Mass spectrometry (HRMS) with ESI+ is recommended for molecular ion validation.
Q. What are the stability considerations for this compound under different storage and reaction conditions?
- Methodological Answer : The hydroxyl and bromophenyl groups make the compound sensitive to light and moisture. Store under inert gas (N₂/Ar) at -20°C in amber vials. Thermal stability tests (TGA/DSC) should be conducted to assess decomposition thresholds. Evidence from waste-handling protocols (e.g., separate storage for halogenated byproducts) suggests degradation products may include hydrobromic acid and fluorinated residues .
Advanced Research Questions
Q. How can reaction mechanisms for trifluoromethyl group introduction be validated experimentally?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) combined with kinetic studies can elucidate whether the trifluoromethylation proceeds via radical or ionic pathways. Flores et al. (2007) used ⁴-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones as precursors, with NMR monitoring to track intermediate formation during cyclization . Computational modeling (DFT) of transition states can supplement experimental data.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Systematic substitution of the bromophenyl group (e.g., with Cl, F, or methyl) and trifluoromethyl replacement (e.g., CF₃ → CH₃ or CCl₃) can reveal electronic and steric effects. For example, analogs in show that electron-withdrawing substituents enhance stability but reduce solubility . Biological assays (e.g., enzyme inhibition) paired with Hammett σ values can quantify substituent effects on activity.
Q. How can computational methods predict degradation pathways or metabolic liabilities?
- Methodological Answer : Use QSAR models and molecular docking to identify susceptible sites (e.g., hydroxyl group oxidation). Software like Gaussian or Spartan can simulate hydrolysis pathways for the trifluoromethyl group. ’s InChI data for similar compounds provides a basis for comparative stability studies . MD simulations in explicit solvents (e.g., water/DMSO) can model aggregation or precipitation tendencies.
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate NMR chemical shifts against databases like NIST Chemistry WebBook . For example, discrepancies in ¹³C NMR peaks for the pyrimidine ring may arise from tautomerism (e.g., keto-enol equilibria), requiring pH-controlled experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
